

An In-depth Technical Guide to the Homobifunctional Crosslinker: Amino-PEG10-Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG10-Amine

Cat. No.: B605450

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, **Amino-PEG10-Amine**. It is designed to furnish researchers, scientists, and professionals in drug development with the essential technical information and methodologies required for the effective application of this versatile reagent in their work. We will delve into its chemical and physical properties, detail its utility in bioconjugation and drug delivery, and provide step-by-step experimental protocols.

Introduction to Homobifunctional Crosslinkers and PEGylation

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on molecules. These crosslinkers are instrumental in a variety of applications, including the study of protein-protein interactions, the stabilization of protein structures, and the creation of multi-subunit complexes.

Amino-PEG10-Amine is a homobifunctional crosslinker featuring two primary amine groups at either end of a polyethylene glycol (PEG) spacer. The amine groups are reactive towards carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds. The incorporation of a PEG spacer, a process known as PEGylation, offers significant advantages in biological applications.

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA. PEGylation can prolong the residence time of a molecule in the body, decrease its degradation by metabolic enzymes, and reduce or eliminate its immunogenicity. These properties make PEG-containing crosslinkers like **Amino-PEG10-Amine** highly valuable in drug delivery and the development of biotherapeutics.

Physicochemical Properties of Amino-PEG10-Amine

A thorough understanding of the physicochemical properties of **Amino-PEG10-Amine** is crucial for its successful application. The following table summarizes key quantitative data for this crosslinker.

Property	Value	References
Chemical Formula	C22H48N2O10	
Molecular Weight	500.63 g/mol	
CAS Number	928292-69-7	
Purity	Typically >95%	
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.	
Spacer Arm Length	The PEG10 spacer consists of 10 repeating ethylene glycol units. The approximate length can be calculated based on the length of each unit.	
Reactive Groups	Primary Amine (-NH ₂) at both termini	
Reactivity	Reacts with activated carboxylic acids (e.g., NHS esters) and carbonyls.	

Applications in Research and Drug Development

The unique properties of **Amino-PEG10-Amine** make it a versatile tool in various scientific disciplines.

Bioconjugation and Protein Modification

The primary application of **Amino-PEG10-Amine** is in bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule. The amine-reactive ends of the crosslinker can be used to:

- **Crosslink proteins:** By reacting with surface-exposed lysine residues or the N-termini of two different proteins, it can be used to study protein-protein interactions or create stable protein complexes.
- **Intramolecular crosslinking:** It can be used to link two amine groups within the same protein, which can help in studying protein conformation and stabilizing protein structure.
- **PEGylate proteins and peptides:** The attachment of the PEG spacer can improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.

Drug Delivery and Nanoparticle Functionalization

In the realm of drug development, **Amino-PEG10-Amine** is a key component in the design of advanced drug delivery systems.

- **Antibody-Drug Conjugates (ADCs):** This crosslinker can be used to link a cytotoxic drug to a monoclonal antibody, creating an ADC that specifically targets cancer cells. The PEG spacer enhances the solubility and stability of the ADC.
- **Nanoparticle Surface Modification:** **Amino-PEG10-Amine** can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, liposomes, or polymer nanoparticles). The PEG layer provides a "stealth" effect, reducing clearance by the immune system and prolonging circulation time. The terminal amine groups can then be used to attach targeting ligands or drugs.
- **Hydrogel Formation:** The bifunctional nature of this crosslinker allows it to participate in the formation of hydrogels, which can be used for controlled drug release or as scaffolds in

tissue engineering.

Experimental Protocols

The following are detailed methodologies for common applications of **Amino-PEG10-Amine**. These protocols should be considered as a starting point and may require optimization for specific applications.

General Handling and Storage

- **Storage:** Store **Amino-PEG10-Amine** at -20°C, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
- **Stock Solutions:** Prepare fresh stock solutions in an anhydrous solvent such as DMF or DMSO. Unused reconstituted reagent should be discarded.

Protocol for Conjugating a Small Molecule (via NHS ester) to a Protein

This protocol describes the conjugation of a small molecule containing a carboxylic acid to a protein using a two-step process involving **Amino-PEG10-Amine** and an NHS ester activation.

Materials:

- Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
- Small molecule with a carboxylic acid group
- **Amino-PEG10-Amine**
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous DMF or DMSO
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

- Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

- Activation of the Small Molecule:
 - Dissolve the small molecule, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Small Molecule:NHS:EDC) is a good starting point.
 - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
- Reaction with **Amino-PEG10-Amine**:
 - Add a 10-fold molar excess of **Amino-PEG10-Amine** to the activated small molecule solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. This will result in the small molecule being attached to one end of the PEG linker.
- Purification of the Linker-Molecule Conjugate (Optional but Recommended):
 - Purify the product from excess reagents using an appropriate method such as HPLC.
- Activation of the Free Amine on the Linker-Molecule Conjugate:
 - The free amine end of the purified conjugate can now be reacted with a protein. To do this, you would first activate the carboxyl groups on the protein using EDC and NHS.
- Conjugation to the Protein:
 - Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4).
 - Add the activated Linker-Molecule conjugate to the protein solution. The optimal molar ratio of conjugate to protein should be determined empirically but a 10- to 50-fold molar excess of the conjugate is a common starting point.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

- Quenching the Reaction:
 - Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
- Purification of the Final Conjugate:
 - Remove excess, unreacted molecules and byproducts by size-exclusion chromatography or dialysis.

Protocol for Functionalizing Gold Nanoparticles

This protocol outlines the functionalization of gold nanoparticles with **Amino-PEG10-Amine**, followed by the attachment of a targeting ligand.

Materials:

- Citrate-stabilized gold nanoparticles (AuNPs)
- Thiol-PEG-Amine (a heterobifunctional linker is used here for initial surface attachment)
- **Amino-PEG10-Amine**
- Targeting ligand with an NHS ester group
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Initial PEGylation of AuNPs:
 - Add Thiol-PEG-Amine to the AuNP solution. The thiol group will displace the citrate on the nanoparticle surface.
 - Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.
 - Centrifuge the solution to pellet the functionalized AuNPs and remove the supernatant.

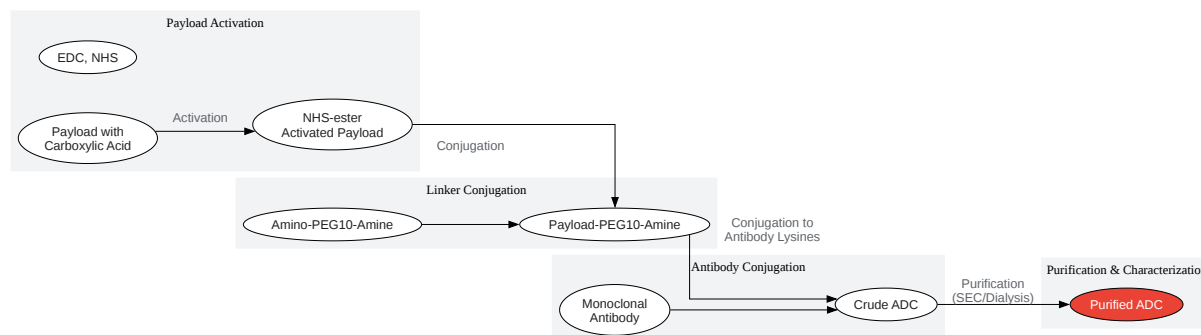
- Resuspend the nanoparticles in the reaction buffer and repeat the washing step three times.
- Crosslinking with **Amino-PEG10-Amine**:
 - This step is not directly applicable in this workflow as the initial PEGylation provides the amine functionality. If you were to create a layered structure, you could potentially use a homobifunctional crosslinker after modifying the initial amine layer.
- Conjugation of the Targeting Ligand:
 - Add the NHS-ester-activated targeting ligand to the amine-functionalized AuNP solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
- Purification:
 - Centrifuge the nanoparticles to remove unreacted ligand and byproducts.
 - Resuspend in a suitable buffer for storage (e.g., PBS with a small amount of Tween-20 to prevent aggregation).

Visualizing Workflows with Graphviz

Diagrams are essential for visualizing complex experimental workflows and logical relationships. The following are Graphviz (DOT language) scripts to generate such diagrams.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the general workflow for creating an ADC using a homobifunctional PEG linker like **Amino-PEG10-Amine**.



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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship: Impact of PEGylation on Nanoparticles

This diagram illustrates the logical consequences of functionalizing a nanoparticle with a PEG linker like **Amino-PEG10-Amine**.

Caption: Impact of PEGylation on nanoparticle properties.

Conclusion

Amino-PEG10-Amine is a powerful and versatile homobifunctional crosslinker that is indispensable in modern biological research and drug development. Its amine-reactive groups, combined with the beneficial properties of the PEG spacer, make it an ideal tool for a wide range of applications, from fundamental protein studies to the construction of sophisticated drug delivery systems. A thorough understanding of its chemical properties, reaction conditions, and the characteristics of its spacer arm is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize **Amino-PEG10-Amine** to advance their scientific goals.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Homobifunctional Crosslinker: Amino-PEG10-Amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605450#understanding-homobifunctional-crosslinkers-like-amino-peg10-amine\]](https://www.benchchem.com/product/b605450#understanding-homobifunctional-crosslinkers-like-amino-peg10-amine)

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